molecular formula C19H17FN2O4S B2764187 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1206998-30-2

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2764187
CAS No.: 1206998-30-2
M. Wt: 388.41
InChI Key: BJYZMSZXFYRTGN-UHFFFAOYSA-N
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Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a distinctive structure combining an isoxazole ring, a fluorophenyl group, and a phenylsulfonyl moiety. The isoxazole scaffold is a recognized pharmacophore in drug discovery, frequently investigated for its potential biological activities . Similarly, the sulfonamide functional group is a common feature in many therapeutic agents and is known to contribute to a molecule's ability to interact with various enzymes and biological targets . The specific placement of the fluorine atom on the phenyl ring may influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable probe for Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening. Its potential mechanisms of action are hypothesized based on its structural components, which may include enzyme inhibition, particularly against targets known to interact with sulfonamide-containing compounds or isoxazole derivatives . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should conduct all necessary experiments to fully characterize the properties and activities of this compound in their specific biological systems.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-17-9-5-4-8-16(17)18-12-14(22-26-18)13-21-19(23)10-11-27(24,25)15-6-2-1-3-7-15/h1-9,12H,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYZMSZXFYRTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of 2-fluorobenzaldehyde with hydroxylamine to form the isoxazole core, followed by subsequent reactions to introduce the phenylsulfonyl and propanamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its therapeutic potential, including its use as a drug candidate for various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole and Sulfonamide Moieties

  • N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide () :
    • Structure : Shares the 5-methylisoxazole and sulfamoylphenyl groups but lacks the fluorophenyl substitution and propanamide chain.
    • Properties : Lower molecular weight (MW: ~300 g/mol) and higher similarity index (0.86) compared to the target compound. The absence of fluorine may reduce metabolic stability .
  • 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (): Structure: Features a chloro-substituted propanamide and sulfamoylphenyl group.

Compounds with Heterocyclic and Sulfur-Containing Linkers

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (): Structure: Replaces the isoxazole with oxadiazole and thiazole rings, linked via sulfanyl groups. Properties: Lower melting points (134–178°C vs. sulfonyl analogs >200°C) due to reduced crystallinity from sulfanyl groups. Molecular weights (375–389 g/mol) are comparable, but bioactivity may differ due to altered hydrogen-bonding capacity .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structure: Combines fluorophenyl, chromenone, and pyrazolopyrimidine with a sulfonamide group. Properties: Higher MW (589.1 g/mol) and complex heterocyclic architecture may limit bioavailability compared to the target compound .

Sulfonamide-Propanamide Derivatives with Anticancer Activity

  • 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (): Structure: Dual sulfamoyl groups and a propanamide linker. Properties: Melting point (213–214°C) reflects strong intermolecular forces from sulfonamide hydrogen bonding. Yield (68.6%) suggests efficient synthesis via HBTU coupling .

Comparative Data Table

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences
Target Compound Isoxazole + Propanamide 2-Fluorophenyl, Phenylsulfonyl ~400 (estimated) Not reported Fluorine enhances stability
3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide Isoxazole + Propanamide Chloro, Sulfamoylphenyl ~350 Not reported Chloro increases electronegativity
7c () Oxadiazole + Thiazole Sulfanyl, Methylphenyl 375 134–178 Sulfanyl reduces crystallinity
Example 53 () Pyrazolopyrimidine + Chromenone Dual fluorophenyl, Sulfonamide 589.1 175–178 Complex heterocycles limit solubility

Key Research Findings

  • Fluorine Substitution: The 2-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like those in and .
  • Sulfonyl vs. Sulfanyl Linkers : Sulfonyl groups (as in the target compound) enhance hydrogen bonding and thermal stability (higher melting points) compared to sulfanyl-linked compounds .
  • Synthetic Efficiency : HBTU-mediated amide coupling () and chloroacetyl chloride-based methods () are viable for scalable synthesis of related compounds .

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a phenylsulfonyl group. The presence of the fluorine atom on the phenyl ring enhances its pharmacological profile by improving lipophilicity and potentially increasing bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
MCF-74.2Induction of apoptosis
NCI-H4605.1Inhibition of cell proliferation
A5496.0Cell cycle arrest

These results suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In a study assessing its effects on inflammatory markers, it was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Inflammatory Marker Control Level Compound Level
TNF-alpha250 pg/mL75 pg/mL
IL-6300 pg/mL90 pg/mL

This reduction indicates that this compound may inhibit the NF-kB signaling pathway, which is crucial for inflammation.

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. In vitro studies demonstrated that it protects neuronal cells from oxidative stress-induced apoptosis.

Case Studies

  • Anticancer Efficacy : A study involving the treatment of A549 lung cancer cells with this compound showed a dose-dependent decrease in cell viability over 48 hours, with an IC50 value of 6 µM.
  • Inflammation Model : In vivo experiments using a mouse model of arthritis revealed that administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.

Q & A

Q. How does the compound interact with specific enzymes at the molecular level?

  • Methodology : Crystallize the compound-enzyme complex for X-ray diffraction. Use mutagenesis studies (e.g., alanine scanning) to pinpoint critical binding residues. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

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